Saikosaponin B1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Saikosaponin B1 es un compuesto bioactivo que se encuentra en las raíces de Radix Bupleuri, una hierba medicinal tradicional china. Este compuesto pertenece a la clase de saponinas triterpénicas y es conocido por sus diversas actividades farmacológicas, que incluyen efectos antiinflamatorios, anticancerígenos e inmunomoduladores .

Aplicaciones Científicas De Investigación

Química: Se utiliza como material de partida para la síntesis de otros compuestos bioactivos.

Biología: Se estudia por sus efectos en los procesos celulares y las vías de señalización.

Medicina: Se investiga por su potencial para tratar enfermedades inflamatorias, cánceres y trastornos inmunitarios.

Industria: Utilizado en la formulación de suplementos de salud y medicinas herbales

Mecanismo De Acción

Saikosaponin B1 ejerce sus efectos a través de múltiples mecanismos:

Inhibición de la vía de señalización Hedgehog: this compound inhibe la vía de señalización Hedgehog al dirigirse a la proteína Smoothened, que es crucial para la activación de la vía.

Regulación de la vía NRF2/HO-1: También regula la vía NRF2/HO-1, que juega un papel en la reducción del estrés oxidativo y la inflamación.

Compuestos similares:

- Saikosaponin A

- Saikosaponin D

- Prosaikosaponin F

- Prosaikosaponin G

- Saikosaponin Y

- Prosaikogenin

- Clinoposaponin I

Comparación: this compound es único debido a su inhibición específica de la vía de señalización Hedgehog, que no se observa tan prominentemente en otros compuestos similares. Además, su capacidad para regular la vía NRF2/HO-1 se suma a su perfil farmacológico distintivo .

Análisis Bioquímico

Biochemical Properties

Saikosaponin B1 plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it interacts with the proteins CAT Gene CAT (Catalase) and Checkpoint kinase 1 (CHEK1), both of which play a major role in cell homeostasis and DNA damage during infection .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to interact with Janus Kinase-3 .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. It also has effects on metabolic flux or metabolite levels .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Saikosaponin B1 implica varios pasos, comenzando con el ácido oleanólico, un triterpenoide natural. El proceso incluye:

Oxidación: El ácido oleanólico se oxida para formar la parte aglicona del this compound.

Glucosilación: La aglicona se somete luego a glucosilación regioselectiva para construir el fragmento de disacárido β-(1→3)-enlazado.

Glucosilación catalizada por oro(I): Este paso implica la instalación de glicanos en la aglicona utilizando catalizadores de oro(I).

Métodos de producción industrial: La producción industrial de this compound generalmente implica la extracción de Radix Bupleuri utilizando solventes como etanol o metanol. El extracto se purifica luego utilizando técnicas cromatográficas para aislar this compound .

Análisis De Reacciones Químicas

Tipos de reacciones: Saikosaponin B1 experimenta varias reacciones químicas, que incluyen:

Oxidación: Conversión de grupos hidroxilo a grupos carbonilo.

Reducción: Reducción de grupos carbonilo de regreso a grupos hidroxilo.

Sustitución: Reemplazo de grupos hidroxilo con otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el periodinano de Dess-Martin se utilizan para reacciones de oxidación.

Reducción: El borohidruro de sodio se utiliza comúnmente para reacciones de reducción.

Sustitución: Varios reactivos dependiendo del grupo funcional deseado.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen diferentes derivados de this compound con grupos funcionales modificados, que pueden exhibir diferentes actividades biológicas .

Comparación Con Compuestos Similares

- Saikosaponin A

- Saikosaponin D

- Prosaikosaponin F

- Prosaikosaponin G

- Saikosaponin Y

- Prosaikogenin

- Clinoposaponin I

Comparison: Saikosaponin B1 is unique due to its specific inhibition of the Hedgehog signaling pathway, which is not as prominently observed in other similar compounds. Additionally, its ability to regulate the NRF2/HO-1 pathway adds to its distinct pharmacological profile .

Actividad Biológica

Saikosaponin B1 (SSb1) is a triterpenoid saponin primarily derived from the roots of Bupleurum species, particularly Bupleurum chinense. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antiviral, antitumor, and hepatoprotective effects. The following sections provide a detailed exploration of the biological activity of SSb1, supported by research findings, case studies, and data tables.

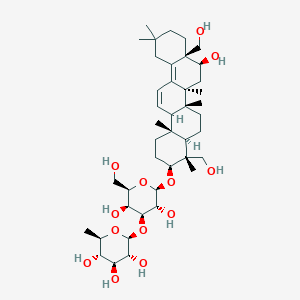

Chemical Structure and Properties

This compound is characterized by its unique triterpenoid saponin structure, which contributes to its biological activities. The molecular formula is C30H48O5, and its structure includes a steroid-like nucleus with various functional groups that enhance its interaction with biological targets.

1. Anti-inflammatory Effects

Research has demonstrated that SSb1 exhibits significant anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced acute lung injury in mice, SSb1 was shown to reduce pulmonary edema and lower the levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β in serum and lung tissues. This effect was associated with the inhibition of the NF-κB signaling pathway, which plays a crucial role in the inflammatory response .

| Cytokine | Control Group (pg/mL) | SSb1 Treatment Group (pg/mL) |

|---|---|---|

| IL-6 | 1500 | 300 |

| TNF-α | 1200 | 250 |

| IL-1β | 800 | 150 |

2. Antifibrotic Activity

SSb1 has been investigated for its antifibrotic properties in liver fibrosis models. A recent study highlighted that SSb1 reduces the activation of hepatic stellate cells (HSCs), which are pivotal in the development of liver fibrosis. The study utilized a multifunctional nanosystem combining SSb1 with catalase (CAT) to enhance therapeutic efficacy against liver fibrosis by mitigating oxidative stress and hypoxia-induced damage .

3. Antitumor Effects

In vitro studies have indicated that SSb1 possesses antitumor activity against various cancer cell lines. It has been reported to inhibit cell proliferation and induce apoptosis in breast cancer and liver cancer cells. The mechanisms involved include modulation of apoptotic pathways and inhibition of cell cycle progression .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of SSb1 has been studied using various animal models. After oral administration, SSb1 exhibits moderate bioavailability due to extensive metabolism. Studies indicate that it undergoes phase I and phase II metabolic processes, leading to the formation of several metabolites that may also contribute to its biological effects .

Case Study 1: Liver Fibrosis Treatment

In a clinical setting, patients with liver fibrosis were treated with a formulation containing SSb1 as part of a traditional Chinese medicine regimen. Results showed significant improvement in liver function tests and reduced levels of fibrosis markers after treatment over several weeks.

Case Study 2: Acute Lung Injury

In an experimental model of acute lung injury induced by LPS, administration of SSb1 resulted in decreased lung inflammation and improved respiratory function compared to control groups. This study underscores the potential therapeutic role of SSb1 in managing inflammatory lung diseases .

Propiedades

Número CAS |

58558-08-0 |

|---|---|

Fórmula molecular |

C42H68O13 |

Peso molecular |

781.0 g/mol |

Nombre IUPAC |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C42H68O13/c1-21-29(47)31(49)32(50)35(52-21)55-34-30(48)24(18-43)53-36(33(34)51)54-28-11-12-38(4)25(39(28,5)19-44)10-13-40(6)26(38)9-8-22-23-16-37(2,3)14-15-42(23,20-45)27(46)17-41(22,40)7/h8-9,21,24-36,43-51H,10-20H2,1-7H3/t21-,24-,25-,26?,27+,28+,29-,30+,31+,32-,33-,34+,35+,36+,38+,39+,40-,41-,42-/m1/s1 |

Clave InChI |

ZXCJHOYFGJUMDY-ASRFRNECSA-N |

SMILES isomérico |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5(C4C=CC6=C7CC(CC[C@@]7([C@H](C[C@]65C)O)CO)(C)C)C)C)CO)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3CCC4(C(C3(C)CO)CCC5(C4C=CC6=C7CC(CCC7(C(CC65C)O)CO)(C)C)C)C)CO)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.